N,N-Diethyl-3-oxobutyramide hydrochloride
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Overview
Description
N,N-Diethyl-3-oxobutyramide hydrochloride: is a chemical compound with the molecular formula C8H15NO2.ClH and a molecular weight of 193.671. It is also known by its systematic name, butanamide, N,N-diethyl-3-oxo-, hydrochloride. This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-3-oxobutyramide hydrochloride can be synthesized through the reaction of diethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium hydroxide. This reaction yields N,N-Diethylacetoacetamide, which can be further hydrolyzed to N,N-Diethyl-3-oxobutyramide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-oxobutyramide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Diethyl-3-oxobutyramide hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties and as a building block for drug development .
Industry: In industrial applications, this compound is used in the synthesis of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-oxobutyramide hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of enzymatic activity and interaction with cellular receptors .
Comparison with Similar Compounds
- N,N-Diethylacetoacetamide
- N,N-Diethyl-3-oxobutanamide
- Diethyl acetoacetamide
Comparison: N,N-Diethyl-3-oxobutyramide hydrochloride is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Properties
CAS No. |
85153-53-3 |
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Molecular Formula |
C8H15NO2.ClH C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
N,N-diethyl-3-oxobutanamide;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-4-9(5-2)8(11)6-7(3)10;/h4-6H2,1-3H3;1H |
InChI Key |
CJCNCCAZYAUMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)C.Cl |
Origin of Product |
United States |
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